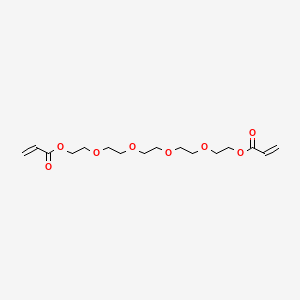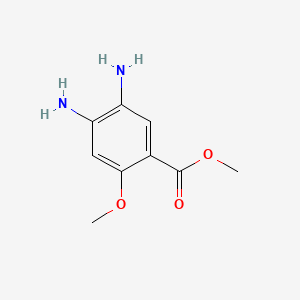
4-Methyltetradecane
Descripción general
Descripción
4-Methyltetradecane is an alkane with the molecular formula C15H32 . It has a molecular weight of 212.4146 . The IUPAC Standard InChI for 4-Methyltetradecane is InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 4-Methyltetradecane consists of a chain of 15 carbon atoms, with one of the carbon atoms (the 4th one) being bonded to an extra methyl group .Physical And Chemical Properties Analysis
4-Methyltetradecane has a fusion (melting) point of 240.3 K and an enthalpy of vaporization of 55.9 kJ/mol at 413 K . More physical and chemical property data can be found in the NIST ThermoData Engine .Aplicaciones Científicas De Investigación
1. High-Resolution Spectroscopy
4-Methyltetradecane has been utilized in high-resolution four-dimensional 1H-13C NOE spectroscopy, enhancing sensitivity and resolution in the study of large proteins. This application was demonstrated with Malate Synthase G, highlighting the molecule's utility in complex spectroscopic techniques (Tugarinov, Kay, Ibraghimov, & Orekhov, 2005).
2. Anticarcinogenic and Antioxidant Effects
Research has shown that 4-Methyltetradecane derivatives, specifically 4-methylimidazole, exhibit significant anticarcinogenic and antioxidant effects. These effects were studied in the context of MCF-7 cell line proliferation and oxidative stress mitigation (Tazehkand et al., 2017).
3. Organic Reaction Solvent
4-Methyltetradecane derivatives, particularly 4-Methyltetrahydropyran, have been applied as organic reaction solvents. This compound's versatility in various organic reactions, including radical and Grignard reactions, positions it as a potential substitute for conventional ethers and halogenated solvents in industrial applications (Kobayashi et al., 2019).
4. Dielectric Material in Capacitors
Poly-4-methyl-1-pentene, a related compound, is utilized as a dielectric material in capacitors. Its performance, comparable to biaxially oriented polypropylene, makes it suitable for energy storage applications in electrical capacitors (Ghule, Laad, & Tiwari, 2021).
Safety and Hazards
In case of skin contact with 4-Methyltetradecane, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary. If swallowed, rinse mouth with water . Suitable extinguishing media for fires involving 4-Methyltetradecane include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propiedades
IUPAC Name |
4-methyltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMHPMCNRGCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334272 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetradecane | |
CAS RN |
25117-24-2 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



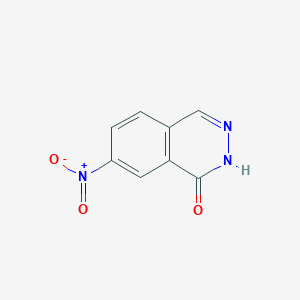

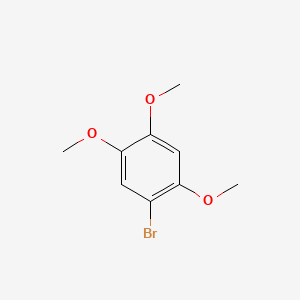

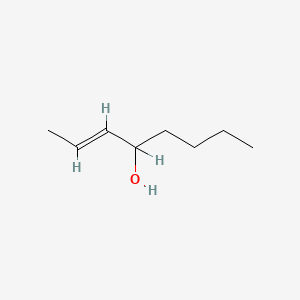
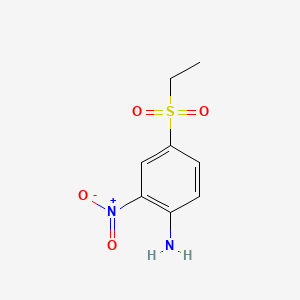
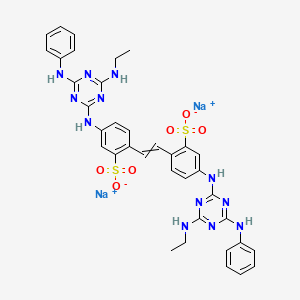
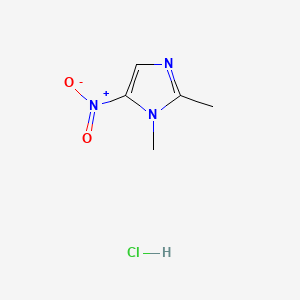

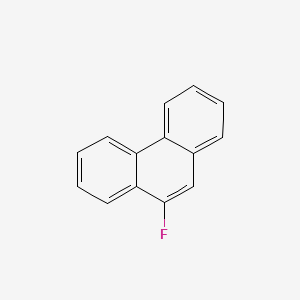
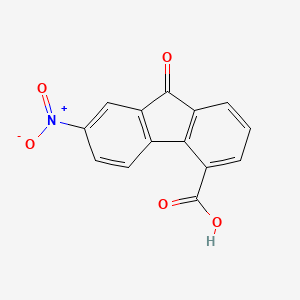
![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
